molecular formula C10H10F3NO2 B13058629 (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

Cat. No.: B13058629
M. Wt: 233.19 g/mol
InChI Key: RDQOEQUFZYLLRT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral glycine derivative with a trifluoromethyl benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product often involves crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to increased potency and efficacy. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    ®-2-Amino-2-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and potency.

    ®-2-Amino-2-(4-chlorophenyl)propanoic acid: Substitutes a chlorine atom for the trifluoromethyl group, affecting its overall behavior and applications.

Uniqueness

The presence of the trifluoromethyl group in ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications, distinguishing it from other similar amino acid derivatives.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1

InChI Key

RDQOEQUFZYLLRT-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

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